4-[Chloro(difluoro)methoxy]phenol
Description
Properties
CAS No. |
85578-54-7 |
|---|---|
Molecular Formula |
C7H5ClF2O2 |
Molecular Weight |
194.56 g/mol |
IUPAC Name |
4-[chloro(difluoro)methoxy]phenol |
InChI |
InChI=1S/C7H5ClF2O2/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4,11H |
InChI Key |
JEWGFPLXZQAZCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)OC(F)(F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(Trichloromethoxy)phenol
Starting Material : 4-Methoxyphenol
Reagents : Phosphorus pentachloride (PCl₅), anhydrous conditions
Mechanism :
$$
\text{4-HO-C}6\text{H}4\text{-OCH}3 + \text{PCl}5 \rightarrow \text{4-HO-C}6\text{H}4\text{-OCCl}3 + \text{POCl}3 + \text{HCl}
$$
Conditions :
- Solvent-free, 80–100°C, 6–8 hours
- Yield : ~68% (crude), purified via recrystallization (ethyl acetate/hexane)
Key Data :
| Parameter | Value |
|---|---|
| Purity (HPLC) | 95% |
| Byproducts | POCl₃, residual PCl₅ |
Fluorination with Hydrogen Fluoride (HF)
Reagents : Anhydrous HF, SbCl₃ catalyst
Mechanism :
$$
\text{4-HO-C}6\text{H}4\text{-OCCl}3 + 2\,\text{HF} \xrightarrow{\text{SbCl}3} \text{4-HO-C}6\text{H}4\text{-OCF}_2\text{Cl} + 2\,\text{HCl}
$$
Conditions :
- Stainless steel autoclave, 100–110°C, 4–6 hours, 2.5–3.0 MPa
- Yield : 85–89% after distillation
Optimization Insights :
- Catalyst loading: 1–2 wt% SbCl₃ reduces side reactions (e.g., over-fluorination to OCF₃).
- HF excess (>3 eq.) ensures complete substitution.
Direct Nucleophilic Substitution of 4-Nitrophenol
Reaction with Chlorodifluoromethane (ClCF₂H)
Starting Material : 4-Nitrophenol
Reagents : ClCF₂H, NaOH, phase-transfer catalyst (e.g., tetrabutylammonium bromide)
Mechanism :
$$
\text{4-O}2\text{N-C}6\text{H}4\text{-OH} + \text{ClCF}2\text{H} \xrightarrow{\text{NaOH}} \text{4-O}2\text{N-C}6\text{H}4\text{-OCF}2\text{Cl} + \text{H}_2\text{O}
$$
Conditions :
- Aqueous NaOH (10%), 40–60°C, 12–24 hours
- Yield : 70–75% (requires nitro group reduction post-reaction)
Nitro Group Reduction to Hydroxyl
Reagents : Fe₃O₄/activated carbon catalyst, hydrazine hydrate
Mechanism :
$$
\text{4-O}2\text{N-C}6\text{H}4\text{-OCF}2\text{Cl} \xrightarrow{\text{N}2\text{H}4} \text{4-HO-C}6\text{H}4\text{-OCF}2\text{Cl} + \text{N}2 + \text{H}_2\text{O}
$$
Conditions :
- Ethanol solvent, reflux (78°C), 6 hours
- Yield : 82–85%
Challenges :
- Over-reduction to amine byproducts (<5% with optimized catalyst ratios).
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Overall Yield | Purity | Scalability | Safety Concerns |
|---|---|---|---|---|
| Halogen Exchange | 72–89% | >98% | Industrial | HF toxicity |
| Nucleophilic Substitution | 58–63% | 95–97% | Pilot-scale | ClCF₂H handling |
Cost Considerations
- Halogen Exchange : Lower raw material costs (PCl₅: \$15/kg; HF: \$8/kg) but requires specialized HF-resistant equipment.
- Nucleophilic Substitution : Higher reagent costs (ClCF₂H: \$120/kg) but milder conditions.
Industrial-Scale Recommendations
- Halogen Exchange Route : Preferred for high-volume production due to superior yields and established protocols. Mitigate HF risks via closed-loop systems and neutralization protocols.
- Process Optimization :
- Use SbCl₃/FeCl₃ co-catalysts to enhance fluorination kinetics.
- Implement continuous distillation for efficient ClCF₂Cl recovery (99% purity).
Comparison with Similar Compounds
Comparison with Chloro-Substituted Phenols
Chloro-substituted phenols, such as 4-chlorophenol (CAS 106-48-9), are widely studied for their biological and environmental behaviors. Key comparisons include:
- Inhibitory Activity : 4-Chloro-substituted benzenesulfonamides exhibit strong inhibition of carbonic anhydrase II (hCA II), with KI values as low as 6.5 nM, outperforming methoxy-substituted analogs .
- Bioactivity: Para-chloro substituents in benzyl segments enhance bioactivity compared to methoxy or nitro groups . However, in glioma inhibitors, the 4-chloro analog (compound 49) showed slightly reduced activity compared to the parent phenol (compound 36), indicating positional sensitivity .
- Environmental Persistence: 4-Chlorophenol acts as a cometabolite in biodegradation, requiring phenol-grown Pseudomonas putida for transformation. High concentrations inhibit its own degradation, leaving residual untransformed substrate .
Comparison with Fluoro/Difluoro-Substituted Phenols
Fluorinated phenols, such as 4-fluoro-2-(4-methoxybenzyl)phenol (CAS 1426-54-6), demonstrate distinct properties:
- Electronic Effects : Fluorine’s electronegativity enhances stability and binding affinity. Difluoro-substituted isoxazoles (compound 30) exhibit high inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), comparable to dichloro analogs .
- Metabolic Pathways: Halogenated diphenyl ethers, like 4-fluoro and 4-chloro derivatives, are degraded to halophenols (e.g., 4-fluorophenol, 4-chlorophenol) via 1,2-dioxygenation, with further conversion to halocatechols, which are channeled into the 3-oxoadipate pathway .
Comparison with Methoxy-Substituted Phenols
Methoxy groups (-OCH₃) introduce electron-donating effects, often reducing bioactivity:
- Inhibitory Activity : Methoxy-substituted benzenesulfonamides show weaker hCA II inhibition (KI > 0.760 μM) compared to chloro/fluoro analogs . In glioma inhibitors, replacing hydroxyl with methoxy (compounds 45–47) decreased activity by ~50% .
- Pyrolysis Products: Methoxy phenols (e.g., 2-methoxyphenol) dominate lignin-derived bio-oils but are less stable than non-substituted phenols, undergoing demethylation to form catechol or phenol during pyrolysis .
Environmental and Metabolic Considerations
- Biodegradation: Halogenated phenols, including 4-chlorophenol, exhibit slower degradation rates due to electron-withdrawing substituents, which reduce microbial enzyme affinity .
- For example, 4-chloro-2-methylphenol shows chronic toxicity to Daphnia magna .
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